REACTION_CXSMILES
|
Br[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[CH2:13][OH:14])=[O:4].CC(C)([O-])C.[K+]>CC(O)C>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]2[NH:5][C:3](=[O:4])[CH2:2][O:14][CH2:13][C:7]=2[CH:8]=1 |f:1.2|
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Name
|
|
Quantity
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3.6 g
|
Type
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reactant
|
Smiles
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BrCC(=O)NC1=C(C=C(C=C1)Cl)CO
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Name
|
|
Quantity
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129 mL
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Type
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solvent
|
Smiles
|
CC(C)O
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Name
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|
Quantity
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3.77 g
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Type
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reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 90 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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poured on ice/water (500 ml)
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Type
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FILTRATION
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Details
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The precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
|
CUSTOM
|
Details
|
Residual water was removed by evaporation of two 50 ml-portions of toluene
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(COC2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |